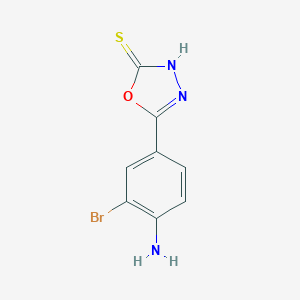
N-(2,5-dichlorophenyl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dichlorophenyl)-3-phenylpropanamide, commonly known as DCPA, is a chemical compound that belongs to the amide family. It is a white crystalline powder with a molecular weight of 307.2 g/mol. DCPA has been widely used in the field of agricultural science as a herbicide due to its ability to inhibit the growth of weeds. However, recent scientific research has also shown that DCPA has potential applications in the field of medicine.
Mechanism of Action
The exact mechanism of action of DCPA is not fully understood. However, it is believed that DCPA exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). DCPA has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the development of inflammation and pain.
Biochemical and Physiological Effects
DCPA has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines in the blood and tissues, which can help to reduce inflammation and pain. DCPA has also been shown to reduce the activity of COX-2, which can help to reduce the production of prostaglandins and further reduce inflammation and pain. In addition, DCPA has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using DCPA in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for cancer treatment. Another advantage is its anti-inflammatory and analgesic properties, which can be useful in the development of new drugs for the treatment of inflammatory and pain-related conditions. However, one of the limitations of using DCPA in lab experiments is its potential toxicity. DCPA has been found to be toxic to some types of cells, and further research is needed to determine its safety and efficacy.
Future Directions
There are several future directions for the research on DCPA. One direction is to study its potential use in the treatment of cancer. Further research is needed to determine its efficacy and safety in vivo. Another direction is to study its potential use in the treatment of inflammatory and pain-related conditions. DCPA has shown promising results in vitro, and further research is needed to determine its efficacy in vivo. Additionally, further research is needed to determine the optimal dosage and administration of DCPA for its potential use in medicine.
Synthesis Methods
DCPA can be synthesized using various methods. One of the most common methods is the reaction of 2,5-dichlorobenzoyl chloride with 3-phenylpropan-1-amine in the presence of a base such as triethylamine. The reaction results in the formation of DCPA as a white crystalline solid.
Scientific Research Applications
DCPA has been extensively studied for its potential applications in the field of medicine. Several studies have shown that DCPA has anti-inflammatory and analgesic properties. It has been found to inhibit the production of pro-inflammatory cytokines, which play a key role in the development of inflammation and pain. DCPA has also been shown to have anti-tumor properties and has been studied for its potential use in cancer treatment.
properties
Molecular Formula |
C15H13Cl2NO |
|---|---|
Molecular Weight |
294.2 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C15H13Cl2NO/c16-12-7-8-13(17)14(10-12)18-15(19)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,18,19) |
InChI Key |
SWNSWZRPITTYHA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B289612.png)
![1-Methyl-6-(phenylcarbamoyl)-4,5,6-trihydrothiazolo[3,2-a][1,5]benzodiazepine-11-ium](/img/structure/B289613.png)
![4,6-dimethyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289615.png)
![4-methyl-N-phenyl-4,5-dihydro-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxamide](/img/structure/B289617.png)
![4,5-Dihydrothiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxaldehyde](/img/structure/B289621.png)







![5-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-[(E)-2-[4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B289635.png)
![3-[(Dimethylamino)methyl]-5-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylmethyl]-1,3,4-oxadiazole-2-thione](/img/structure/B289636.png)